3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea
CAS No.: 894040-50-7
Cat. No.: VC6328099
Molecular Formula: C21H23N3O6
Molecular Weight: 413.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894040-50-7 |
|---|---|
| Molecular Formula | C21H23N3O6 |
| Molecular Weight | 413.43 |
| IUPAC Name | 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea |
| Standard InChI | InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(11-15)28-2)23-21(26)22-13-9-20(25)24(12-13)14-3-6-17-19(10-14)30-8-7-29-17/h3-6,10-11,13H,7-9,12H2,1-2H3,(H2,22,23,26) |
| Standard InChI Key | OKXTUIZOVIAIQR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
The compound belongs to the diaryl urea class, characterized by a urea (-NH-C(=O)-NH-) linkage bridging two aromatic systems. Key properties include:
Structural Motifs
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Benzodioxin moiety: The 2,3-dihydro-1,4-benzodioxin group contributes rigidity and potential π-π stacking interactions, common in CNS-active compounds .
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Pyrrolidinone ring: The 5-oxopyrrolidin-3-yl group introduces a lactam structure, enhancing hydrogen-bonding capacity .
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Dimethoxyphenyl substituent: The 2,4-dimethoxy groups may modulate lipophilicity and receptor binding .
Synthesis and Preparation
General Synthetic Route
The synthesis typically involves multi-step organic reactions:
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Formation of isocyanate intermediate: 4-Aminobenzonitrile reacts with triphosgene to generate 4-isocyanatobenzonitrile .
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Urea linkage formation: The isocyanate reacts with substituted anilines (e.g., 2,4-dimethoxyaniline) to yield diaryl ureas .
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Functional group modifications: Subsequent reductions or cyclizations introduce the pyrrolidinone and benzodioxin moieties.
Example Protocol (adapted from ):
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Step 1: 4-Aminobenzonitrile (1.0 eq) and triphosgene (0.33 eq) in dioxane at 80°C for 24 hours yield 4-isocyanatobenzonitrile.
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Step 2: Reaction with 2,4-dimethoxyaniline in dichloromethane with triethylamine catalysis forms the urea core.
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Step 3: Magnesium chloride and sodium hydrogensulfide mediate cyano group reduction to thioamide, followed by cyclization with 1,3-dichloroacetone to assemble the pyrrolidinone ring .
Computational Insights
Molecular Docking Studies
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Urea linkage: Forms hydrogen bonds with kinase ATP-binding pockets (e.g., VEGFR-2, IC<sub>50</sub> = 12 nM in analogs) .
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Benzodioxin moiety: Engages in hydrophobic interactions with CB1 receptor subpockets .
ADME Predictions
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Lipophilicity: LogP ≈ 3.2 (moderate permeability).
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Metabolic stability: Susceptible to CYP3A4-mediated oxidation at the methoxy groups .
Comparative Data and Structure-Activity Relationships (SAR)
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